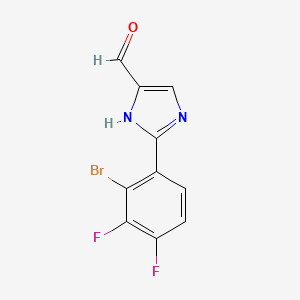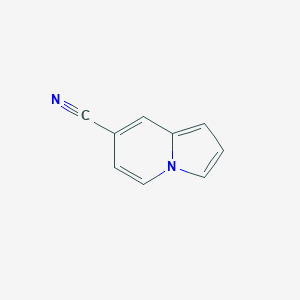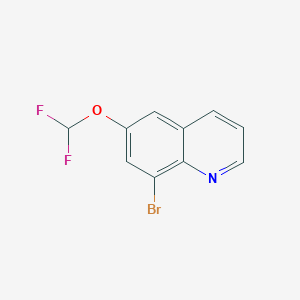
8-Bromo-6-(difluoromethoxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-6-(difluoromethoxy)quinoline: is a chemical compound with the molecular formula C10H6BrF2NO and a molecular weight of 274.07 g/mol . It belongs to the class of quinoline derivatives, which are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-(difluoromethoxy)quinoline typically involves the bromination of a quinoline derivative. One common method includes the bromination of 8-hydroxyquinoline or 8-methoxyquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
化学反応の分析
Types of Reactions: 8-Bromo-6-(difluoromethoxy)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the quinoline derivative.
科学的研究の応用
Chemistry: 8-Bromo-6-(difluoromethoxy)quinoline is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: Quinoline derivatives, including this compound, have shown potential in medicinal chemistry for their antimicrobial, anticancer, and anti-inflammatory properties . They are being investigated for their ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity .
作用機序
The mechanism of action of 8-Bromo-6-(difluoromethoxy)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer activities .
類似化合物との比較
- 6-Bromo-4-(difluoromethoxy)quinoline
- 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline
Comparison: 8-Bromo-6-(difluoromethoxy)quinoline is unique due to the presence of both bromine and difluoromethoxy groups on the quinoline ring. This combination of substituents can enhance its biological activity and chemical reactivity compared to other quinoline derivatives .
特性
分子式 |
C10H6BrF2NO |
|---|---|
分子量 |
274.06 g/mol |
IUPAC名 |
8-bromo-6-(difluoromethoxy)quinoline |
InChI |
InChI=1S/C10H6BrF2NO/c11-8-5-7(15-10(12)13)4-6-2-1-3-14-9(6)8/h1-5,10H |
InChIキー |
AFKLQUHNGILEJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



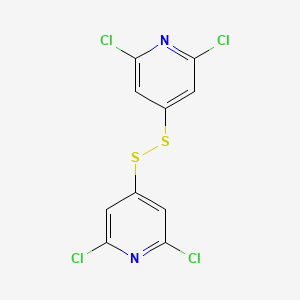

![1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride](/img/structure/B13675156.png)

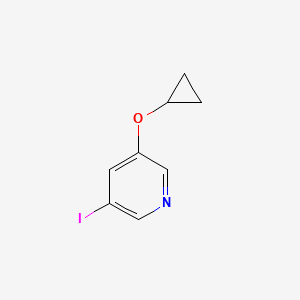
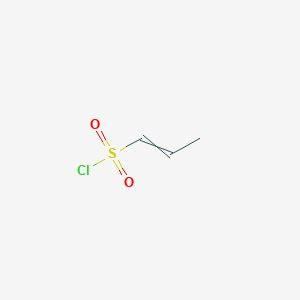
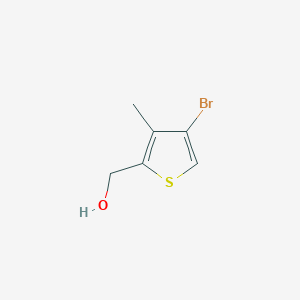
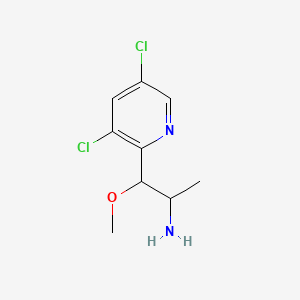


![Ethyl 6-methoxy-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13675203.png)
